2-Aminobenzo[d]thiazole-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNYZCPMDDDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 2 Aminobenzo D Thiazole 6 Carbaldehyde
Reactivity of the Carbaldehyde Functionality: Condensation and Further Transformations
The aldehyde group at the 6-position of the benzothiazole (B30560) ring is a key site for carbon-carbon and carbon-nitrogen bond formation, primarily through condensation reactions.
Knoevenagel Condensation: The carbaldehyde functionality readily participates in Knoevenagel condensation with active methylene (B1212753) compounds. nih.gov This reaction typically involves a basic catalyst, which deprotonates the active methylene compound to form a carbanion. diva-portal.org The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. diva-portal.org This strategy is fundamental for synthesizing derivatives with extended conjugation, which is often desirable for creating dyes, functional polymers, and pharmaceutical intermediates. nih.gov For instance, reacting 2-Aminobenzo[d]thiazole-6-carbaldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a mild base would yield the corresponding dicyanovinyl or cyanovinyl derivatives, respectively. researchgate.net
Schiff Base Formation: The aldehyde can also react with primary amines to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid. These Schiff bases can be stable final products or serve as intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions.
Derivatization at the 2-Amino Position
The 2-amino group is highly nucleophilic and serves as the primary site for a wide range of derivatization reactions, including acylation and condensation with carbonyl compounds. mdpi.com
The exocyclic amino group of 2-aminobenzothiazole (B30445) and its derivatives can be readily acylated to form stable amide linkages. This transformation is crucial for synthesizing a vast number of biologically active molecules. nih.gov Various acylating agents and conditions can be employed.
Direct acylation using acyl chlorides or anhydrides in the presence of a base is a common method. For example, reaction with chloroacetyl chloride produces an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate, which is a versatile precursor for further synthesis of fused heterocyclic systems like imidazoles and triazines. bohrium.com An alternative approach involves the direct use of carboxylic acids. For instance, N-acetylation of 2-aminobenzothiazoles has been successfully achieved using acetic acid as both the reagent and solvent, avoiding more corrosive and moisture-sensitive acetylating agents like acetyl chloride. umpr.ac.id More advanced methods include N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation, which allows for the coupling of 2-aminobenzothiazoles with a wide range of aldehydes to form amides under mild conditions. rsc.org
| Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Chloroacetyl chloride | Dry Benzene | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | nih.gov |
| Acetic Acid | Triethyl orthoformate, Sodium azide, Reflux | N-(benzo[d]thiazol-2-yl)acetamide | umpr.ac.id |
| Various Aldehydes | NHC catalyst, Cs2CO3, CH2Cl2 | N-acyl 2-aminobenzothiazoles | rsc.org |
| Carboxylic Acids (e.g., 3-(4-methoxyphenyl)propanoic acid) | SOCl2, then Et3N | N-acylated 2-aminobenzothiazoles | nih.gov |
The 2-amino group readily condenses with aldehydes and ketones to form Schiff bases (or azomethines). scispace.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid or p-toluenesulphonic acid) to facilitate the dehydration step. guilan.ac.irresearchgate.netniscpr.res.inmedwinpublishers.com The 2-amino group of the benzothiazole ring is considered a weak nucleophile, so the reaction is often more efficient with electrophilic aromatic aldehydes. researchgate.net The resulting imine bond (-N=CH-) is a key structural motif in many compounds with significant biological activities. niscpr.res.in
| Aldehyde/Ketone Reactant | Catalyst/Conditions | Solvent | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | Glacial Acetic Acid, Reflux | Ethanol | researchgate.net |
| Aromatic Aldehydes | p-Toluene sulphonic acid, Mo-Al2O3 composite, RT | - | niscpr.res.in |
| 1H-indol-3-carbaldehyde | Glacial Acetic Acid, Reflux | Methanol | medwinpublishers.com |
| Aromatic Aldehydes | Glacial Acetic Acid, Reflux | Ethanol | guilan.ac.ir |
Strategic Modifications and Substituent Effects at Other Positions
For example, the presence of an electron-withdrawing group like a nitro (-NO2) or cyano (-CN) group at the 6-position has been shown to enhance the antiproliferative activity of certain benzothiazole derivatives. mdpi.com In synthesis, such groups can influence reaction rates and yields. An EWG can decrease the nucleophilicity of the 2-amino group, potentially slowing down acylation or Schiff base formation, while an EDG (-CH3, -OCH3) would have the opposite effect. pharmacyjournal.inmdpi.com The position of these substituents is also crucial, as it dictates their resonance and inductive effects on the reactive centers of the molecule. pharmacyjournal.in These modifications are a key strategy in medicinal chemistry for fine-tuning the biological activity and pharmacokinetic properties of lead compounds. nih.gov
Synthesis of Fused Heterocyclic Systems Incorporating the Benzothiazole Scaffold
2-Aminobenzothiazole-6-carbaldehyde is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often take advantage of the reactivity of both the endocyclic nitrogen and the exocyclic 2-amino group, which together form an amidine system. mdpi.com Multicomponent reactions (MCRs) are a particularly powerful tool in this context, allowing for the rapid construction of diverse molecular scaffolds from simple starting materials in a single step. nih.govconsensus.appnih.govresearchgate.net
Pyrimido[2,1-b]benzothiazoles: One of the most important fused systems derived from 2-aminobenzothiazoles are the pyrimido[2,1-b]benzothiazoles. scirp.orgcore.ac.uk These are commonly synthesized via a one-pot, three-component reaction involving a 2-aminobenzothiazole derivative, an aldehyde, and an active methylene compound like a β-ketoester (e.g., ethyl acetoacetate). araku.ac.iringentaconnect.com The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the 2-amino group and subsequent intramolecular cyclization and dehydration. nih.govresearchgate.net
Imidazo[2,1-b]benzothiazoles: Another significant class of fused heterocycles are the imidazo[2,1-b]benzothiazoles. researchgate.netnih.gov These can be synthesized through various routes, including the reaction of 2-aminobenzothiazoles with α-haloketones. rsc.org A notable multicomponent approach involves the reaction of a 2-aminobenzothiazole, an aldehyde (such as indole-3-carbaldehyde), and an isocyanide, often facilitated by a heterogeneous acid catalyst. nih.gov This reaction efficiently constructs the fused imidazole (B134444) ring onto the benzothiazole core.
| Fused System | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Pyrimido[2,1-b]benzothiazole | 2-Aminobenzothiazole, Aldehyde, β-Ketoester | Sulphamic acid | ingentaconnect.com |
| Pyrimido[2,1-b]benzothiazole | 2-Aminobenzothiazole, Arylglyoxal, 1,3-Dicarbonyl | Acetic acid | arkat-usa.org |
| Imidazo[2,1-b]benzothiazole | 2-Aminobenzothiazole, α-Haloketone | Microwave irradiation, Water | rsc.org |
| Imidazo[2,1-b]benzothiazole | 2-Aminobenzothiazole, Indole-3-carbaldehyde, Aryl isocyanide | P2O5/SiO2 | nih.gov |
Exploration of Biological Activities and Applications in Medicinal Chemistry Research
Investigational Therapeutic Applications of Benzothiazole (B30560) Analogues
Antitumor and Kinase Inhibition Research
The 2-aminobenzothiazole (B30445) nucleus is a foundational structure for a multitude of compounds investigated for their anticancer properties. nih.gov Research has demonstrated that this scaffold possesses cytotoxic and proapoptotic effects against various cancer cell lines. For instance, the parent compound, 2-aminobenzothiazole, exhibited a dose-dependent cytotoxic effect on human laryngeal carcinoma (HEp-2) cells, with an IC50 value calculated to be 5 µM after a 24-hour treatment. europeanreview.org
Modifications to the 2-aminobenzothiazole core, particularly at the 6-position, have been a key strategy in developing more potent and selective anticancer agents. nih.gov A series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antitumor activity. nih.gov Within this series, a specific derivative, compound 45, demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.44 μM. nih.gov Further studies on a set of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole moiety identified a compound (designated as 24) with a 6-methoxyl group on the 2-aminobenzothiazole nucleus that showed significant antiproliferative effects on C6 rat glioma cells, with an IC50 value of 4.63 ± 0.85 μM. nih.gov
The mechanism of antitumor action for these compounds often involves the inhibition of critical signaling pathways, such as those regulated by kinases. nih.gov Kinases are pivotal in controlling cellular processes like proliferation and survival, and their dysregulation is a common feature in cancer. nih.gov Mechanistic studies revealed that compound 45 exerts its effect by inhibiting the ALK/PI3K/AKT signaling pathway, a key cascade in cell growth and survival. nih.gov This inhibition leads to the disruption of the mitochondrial membrane potential, induction of G1-phase cell cycle arrest, and ultimately, apoptosis. nih.gov The potential of the 2-aminobenzothiazole scaffold to act as a kinase inhibitor is further supported by studies on derivatives designed to target the catalytic (CA) domain of histidine kinases, which regulate virulence in bacteria. nih.gov These studies underscored that modifications at the 6-position often yield the most active compounds. nih.gov
Antitumor Activity of 2-Aminobenzothiazole Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 45 (a 6-substituted quinazolinone derivative) | A549 (Lung Cancer) | 0.44 µM | nih.gov |
| Compound 24 (a 6-methoxy derivative) | C6 (Rat Glioma) | 4.63 ± 0.85 µM | nih.gov |
| 2-Aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | 5 µM | europeanreview.org |
Antiviral and Immunomodulatory Investigations
The benzothiazole moiety is recognized for its potential in the development of antiviral agents. mdpi.com The structure, resulting from the fusion of benzene and thiazole (B1198619) rings and containing both nitrogen and sulfur, facilitates binding to viral components. mdpi.com Consequently, numerous benzothiazole derivatives have been synthesized and tested for activity against a variety of viruses. mdpi.com
Research has shown that derivatives of this scaffold are active against viruses such as Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.net For example, a series of (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides, which feature a substituted 2-aminobenzothiazole core, were evaluated for their anti-HIV activity. researchgate.net Other studies have highlighted the activity of benzothiazole derivatives against Herpes simplex type 1 virus (HSV-1) and Human Cytomegalovirus (HCMV). mdpi.com Structure-activity relationship studies suggest that substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring can significantly influence the potency of these antiviral compounds. mdpi.com
Antiviral Research on Benzothiazole Derivatives
| Target Virus | Derivative Class | Reference |
|---|---|---|
| Human Immunodeficiency Virus (HIV) | 6-thiocyanato benzothiazole derivatives | mdpi.comresearchgate.net |
| Herpes Simplex Virus Type 1 (HSV-1) | Hydrazonoyl chloride derivatives of benzothiazole | mdpi.com |
| Human Cytomegalovirus (HCMV) | Benzothiazole derivatives | mdpi.com |
Neuroprotective Effect Studies
The 2-aminobenzothiazole structure is present in riluzole, a drug used in the treatment of the neurodegenerative disease amyotrophic lateral sclerosis, highlighting the scaffold's potential in neurology. nih.gov Research has expanded to investigate various derivatives for neuroprotective effects in the context of other conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov
A series of multifunctional thiazole sulfonamides were assessed for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a model for Parkinson's disease. nih.gov Pretreatment with these compounds led to significantly improved cell viability, reduced leakage of lactate dehydrogenase (LDH), prevention of mitochondrial dysfunction, and mitigation of intracellular oxidative stress. nih.gov
In another study focused on neurodegenerative diseases, novel 6-hydroxybenzothiazol-2-carboxamides were discovered to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Parkinson's and Alzheimer's diseases. nih.gov One of the most active compounds, the phenethylamide derivative 30, inhibited MAO-B with an IC50 of 41 nM. nih.gov This compound also demonstrated neuroprotection against toxicities induced by α-synuclein and tau protein aggregation, which are hallmarks of these neurodegenerative conditions. nih.gov Furthermore, other research has explored thiazole-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are critical for excitatory neurotransmission. mdpi.com These compounds were found to act as potent inhibitors of AMPAR-mediated currents, suggesting a potential therapeutic role in neurological disturbances caused by excitotoxicity. mdpi.com
Neuroprotective Studies of Thiazole and Benzothiazole Derivatives
| Derivative Class | Biological Target / Model | Observed Effect | Reference |
|---|---|---|---|
| Thiazole sulfonamides | 6-OHDA-induced damage in SH-SY5Y cells | Improved cell viability, reduced LDH leakage, prevented mitochondrial dysfunction | nih.gov |
| 6-Hydroxybenzothiazol-2-carboxamides | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition (IC50 = 41 nM for compound 30) | nih.gov |
| Phenethylamide 30 | α-synuclein and tau aggregation | Neuroprotection against induced toxicities | nih.gov |
| Thiazole-carboxamides | AMPA Receptors | Potent inhibition of AMPAR-mediated currents | mdpi.com |
Mechanisms of Biological Action and Ligand-Target Interactions
The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with various protein targets through a range of molecular interactions. The scaffold's structure allows it to participate in hydrogen bonds, acting as both a hydrogen bond donor and acceptor, as well as engage in π-π stacking and van der Waals contacts with amino acid residues within a target's binding site. nih.gov
In the context of antitumor activity, the mechanisms are often tied to the inhibition of specific enzymes or signaling pathways. For example, the potent antitumor derivative, compound 45, was found to inhibit the ALK/PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. nih.gov This inhibition triggers downstream effects, including cell cycle arrest and apoptosis. nih.gov
The neuroprotective effects of these compounds are also linked to precise molecular mechanisms. Certain thiazole sulfonamides exert their protective action against neuronal damage through the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and metabolism. nih.gov Other derivatives, such as the 6-hydroxybenzothiazol-2-carboxamides, function as highly selective inhibitors of the enzyme MAO-B. nih.gov Another distinct mechanism involves the modulation of neurotransmitter receptors; thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, thereby reducing excessive excitatory signals that can lead to neurotoxicity. mdpi.com These varied mechanisms underscore the versatility of the 2-aminobenzothiazole scaffold in designing targeted therapeutic agents.
Computational and Theoretical Studies in the Research of 2 Aminobenzo D Thiazole 6 Carbaldehyde
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in understanding how 2-Aminobenzo[d]thiazole-6-carbaldehyde and its derivatives might interact with biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, estimating the affinity and stability of the resulting complex.
In the broader context of 2-aminobenzothiazole (B30445) derivatives, docking studies have been extensively used to explore their potential as inhibitors for various enzymes and receptors. For instance, derivatives of this scaffold have been docked into the ATP binding site of protein kinases, which are crucial targets in cancer therapy. biointerfaceresearch.com The core structure of 2-aminobenzothiazole is known to form key hydrogen bond interactions with the hinge region of many kinases. The 2-amino group and the thiazole (B1198619) nitrogen can act as a hydrogen bond donor-acceptor pair, a motif crucial for binding to key residues within protein binding pockets. nih.gov
For this compound, the aldehyde group at the 6-position offers an additional point for interaction, potentially forming hydrogen bonds or covalent linkages with amino acid residues in a target protein. Docking simulations can elucidate these potential interactions. A typical workflow involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound is built and its energy minimized. The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the receptor, and various conformations are sampled. ijprajournal.com A scoring function is then used to rank the poses based on their predicted binding affinity.
Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.
The following table illustrates the types of interactions that could be predicted for this compound with a hypothetical protein kinase target, based on studies of similar compounds. biointerfaceresearch.comnih.gov
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |
| Hydrogen Bond | 2-amino group | Aspartate, Glutamate |
| Hydrogen Bond | Thiazole nitrogen | Backbone NH of hinge region residues |
| Hydrogen Bond | 6-carbaldehyde oxygen | Lysine, Arginine, Serine |
| Pi-pi Stacking | Benzothiazole (B30560) ring system | Phenylalanine, Tyrosine, Tryptophan |
These simulations are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the biological activity of existing compounds and guiding the design of new, more potent derivatives. nih.gov
Quantum Chemical Calculations and Spectroscopic Elucidation of Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. mdpi.comresearchgate.net
Conformational analysis can be performed to identify the most stable geometric arrangement of the molecule. mdpi.com By rotating the bond between the benzothiazole ring and the carbaldehyde group, a potential energy surface can be generated to locate the global minimum energy conformer.
DFT calculations can also predict various molecular properties:
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. mdpi.com
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.
Spectroscopic Properties: Vibrational frequencies (IR and Raman), as well as ¹H and ¹³C NMR chemical shifts, can be computed. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.
The table below summarizes some of the key parameters that can be obtained from quantum chemical calculations for this compound.
| Calculated Property | Significance |
| Optimized Geometry | Provides the most stable 3D structure. |
| HOMO Energy | Relates to the electron-donating ability. |
| LUMO Energy | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. mdpi.com |
| Vibrational Frequencies | Predicts the positions of peaks in IR and Raman spectra. |
| NMR Chemical Shifts | Aids in the interpretation of experimental NMR spectra. researchgate.net |
These theoretical calculations provide a detailed picture of the molecule's intrinsic properties, complementing experimental spectroscopic data and providing a deeper understanding of its structure and reactivity.
Theoretical Mechanistic Investigations of Reaction Pathways
Computational chemistry is also employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. The synthesis of 2-aminobenzothiazoles often involves the cyclization of a substituted aniline (B41778) with a thiocyanate (B1210189) source. acs.orgnih.gov
For the synthesis of this compound, a plausible route involves the reaction of 4-amino-3-formylbenzonitrile (B13870740) with a source of sulfur. Theoretical methods can be used to explore the detailed mechanism of such a transformation. This involves:
Mapping the Reaction Coordinate: The potential energy surface of the reaction is explored to identify the reactants, products, intermediates, and transition states.
Calculating Activation Energies: The energy barriers for each step of the reaction are calculated, which helps in determining the rate-determining step.
Investigating the Role of Catalysts: If a catalyst is used, computational methods can elucidate how it interacts with the reactants to lower the activation energy and accelerate the reaction. nih.gov
For example, the mechanism for the formation of the benzothiazole ring from an aminophenyl precursor and potassium thiocyanate in the presence of bromine has been proposed to proceed via the formation of a thiocyanogen (B1223195) intermediate. acs.org Computational studies could be used to calculate the energetics of this proposed pathway, including the stability of the intermediates and the heights of the transition state barriers.
A hypothetical reaction pathway for the formation of the 2-aminobenzothiazole ring could be broken down into the following elementary steps, each of which can be studied computationally:
| Reaction Step | Description | Computational Insight |
| 1. Electrophilic Attack | Attack of the thiocyanogen on the aniline ring. | Geometry and energy of the transition state. |
| 2. Cyclization | Intramolecular attack of the amino group on the thiocyanate carbon. | Energy barrier for ring closure. |
| 3. Tautomerization | Proton transfer to form the final 2-aminobenzothiazole product. | Relative energies of the tautomers. |
By providing a detailed, atomistic view of the reaction mechanism, theoretical investigations can aid in optimizing reaction conditions, improving yields, and designing novel synthetic routes to this compound and its derivatives. nih.gov
Applications in Materials Science and Catalysis Research
Research on Optical and Electronic Properties of Benzothiazole (B30560) Derivatives
Derivatives of 2-aminobenzothiazole (B30445) are of significant interest for their optical and electronic properties, which are crucial for applications in optoelectronics, sensing, and imaging. mdpi.com The aldehyde function in 2-Aminobenzo[d]thiazole-6-carbaldehyde is a key handle for synthesizing Schiff base derivatives, which are known to exhibit interesting photophysical behaviors.
The condensation reaction of this compound with various primary amines leads to the formation of imines (Schiff bases), which can significantly influence the electronic structure and, consequently, the optical properties of the molecule. These modifications can lead to compounds with tailored absorption and emission characteristics. For instance, theoretical studies on related benzothiazole derivatives have shown that the introduction of different substituents can modulate the excited-state intramolecular proton transfer (ESIPT) process, a key mechanism for large Stokes shifts in fluorescent molecules. nih.gov
Research on Schiff bases derived from other benzothiazole aldehydes has demonstrated their potential as fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.comrsc.org The photophysical properties of these materials are often investigated using techniques such as UV-Vis absorption and photoluminescence spectroscopy, complemented by computational studies like Density Functional Theory (DFT) to understand the electronic transitions and molecular orbital energy levels. mdpi.com For example, studies on 2-(2-aminophenyl)benzothiazole derivatives have revealed dual-band photoluminescence, which is attributed to the presence of multiple excited states. mdpi.com While specific experimental data for derivatives of this compound are not yet abundant in the literature, the established principles from analogous systems provide a strong foundation for predicting their potential.
Table 1: Predicted Photophysical Properties of this compound Derivatives
| Derivative Type | Potential Optical Property | Predicted Mechanism | Potential Application |
|---|---|---|---|
| Schiff Bases | Tunable Fluorescence | Modulation of ESIPT | Fluorescent Probes, OLEDs |
| Metal Complexes | Phosphorescence | Heavy-atom effect | Bio-imaging, Sensors |
Catalytic Utility of 2-Aminobenzothiazole-Containing Complexes
The nitrogen and sulfur atoms within the 2-aminobenzothiazole core provide excellent coordination sites for metal ions, making its derivatives valuable ligands in coordination chemistry and catalysis. The aldehyde group of this compound allows for the synthesis of multidentate Schiff base ligands that can form stable and catalytically active metal complexes.
Complexes of transition metals with ligands derived from 2-aminobenzothiazole have been investigated for their catalytic activity in various organic transformations. For example, a copper(II) complex containing 2-aminobenzothiazole as a ligand has been shown to be an effective precatalyst for azide/alkyne cycloaddition reactions (CuAAC), a cornerstone of click chemistry. mdpi.com This complex facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water at room temperature. mdpi.com
While direct catalytic applications of complexes derived specifically from this compound are still an emerging area of research, the versatility of Schiff base ligands in catalysis is well-documented. Metal complexes of Schiff bases are known to catalyze a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.netmdpi.com The electronic properties of the 2-aminobenzothiazole moiety, combined with the steric and electronic effects of the substituents on the Schiff base, can be fine-tuned to optimize the catalytic performance of the corresponding metal complexes.
A significant advantage of using ligands derived from this compound is the potential for their immobilization onto solid supports, leading to the development of heterogeneous catalysts. Heterogeneous catalysts offer several benefits over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and improved stability. nih.govupc.edu
The aldehyde functionality of this compound can be utilized for covalent attachment to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles. researchgate.net This immobilization can be achieved through the formation of stable linkages, for instance, by reacting the aldehyde with an amino-functionalized support to form an imine bond. Once immobilized, these ligands can be used to chelate metal ions, creating solid-supported catalysts.
Research into heterogeneous catalysts based on other benzothiazole derivatives has shown promise. For example, metal-organic frameworks (MOFs) incorporating thiazole-based ligands have been developed as efficient heterogeneous catalysts for the epoxidation of alkenes. nih.gov The principles demonstrated in these systems can be extended to catalysts derived from this compound, paving the way for new, robust, and reusable catalytic systems for a range of chemical transformations. The degradation of 2-aminobenzothiazole using immobilized cells has also been studied, indicating the potential for biocatalytic applications. nih.gov
Table 2: Potential Heterogeneous Catalytic Systems Based on this compound
| Support Material | Immobilization Strategy | Potential Metal Ion | Target Catalytic Reaction |
|---|---|---|---|
| Silica Gel | Imine formation with aminated silica | Copper (Cu), Palladium (Pd) | Cross-coupling reactions, Click chemistry |
| Magnetic Nanoparticles | Covalent bonding | Iron (Fe), Cobalt (Co) | Oxidation reactions |
Future Directions and Perspectives in 2 Aminobenbo D Thiazole 6 Carbaldehyde Research
Innovative Synthetic Strategies for Enhanced Molecular Complexity
The 2-aminobenzothiazole (B30445) scaffold is a versatile starting point for the synthesis of more complex and pharmacologically active molecules. nih.govrsc.org Future synthetic endeavors concerning 2-Aminobenzo[d]thiazole-6-carbaldehyde are likely to move beyond traditional methods towards more innovative and efficient strategies. The inherent reactivity of the C2-amino group and the aldehyde function at the C6 position provides dual handles for diverse chemical modifications. nih.gov
Advanced synthetic methodologies that could be employed include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a rapid and efficient route to structural diversity. researchgate.net The aldehyde and amino groups of this compound are ideal for participating in various MCRs to generate libraries of novel compounds.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. mdpi.com Future work will likely focus on developing eco-friendly synthetic routes to derivatives of this compound, potentially utilizing microwave irradiation or biocatalysis to minimize waste and energy consumption. mdpi.comnih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions: These powerful reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the benzothiazole (B30560) core. This will be crucial for fine-tuning the biological activity of derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis and derivatization of this compound could streamline the production of analogues for biological screening.
These innovative strategies will be pivotal in expanding the chemical space around the this compound core, leading to the generation of novel molecular architectures with potentially enhanced biological activities.
Advanced Biological Profiling and High-Throughput Screening Methodologies
Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govjchemrev.com A key future direction for this compound research will be the comprehensive biological profiling of its derivatives using advanced, high-throughput screening (HTS) methodologies.
Future screening efforts will likely involve:
Phenotypic Screening: HTS of compound libraries derived from this compound against a diverse panel of human cancer cell lines, pathogenic bacteria, and fungi will help identify lead compounds with potent bioactivity. nih.gov
Target-Based Screening: As the molecular targets of benzothiazole derivatives are elucidated, target-based screening assays will become increasingly important. For instance, many benzothiazole-containing compounds are known to inhibit protein kinases, making this a key target class for future investigations. nih.gov
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology and function. HCS can provide valuable insights into the mechanism of action of novel this compound derivatives.
In Silico Screening: Virtual screening of large compound libraries against known biological targets can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. jddhs.com
The data generated from these advanced screening methodologies will be crucial for establishing structure-activity relationships (SAR) and identifying promising lead candidates for further development.
Synergistic Integration of Experimental and Computational Research
The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery. jddhs.com For this compound, a synergistic interplay between in silico and in vitro/in vivo studies will be essential for the rational design of new therapeutic agents.
This integrated approach will involve:
Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of this compound derivatives to the active sites of biological targets. ajchem-a.com Molecular dynamics simulations can then be used to assess the stability of these interactions over time. This information can guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of virtual compounds and to identify the key structural features that contribute to potency.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. jddhs.com This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
The iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful strategy for optimizing the therapeutic potential of this compound derivatives.
Translational Research Opportunities for Novel Chemical Entities
The diverse biological activities associated with the 2-aminobenzothiazole scaffold suggest significant translational research opportunities for novel chemical entities derived from this compound. jchemrev.com The ultimate goal of this research is to translate promising laboratory findings into new clinical therapies.
Potential therapeutic areas for translational research include:
Oncology: Given the potent anticancer activity of many benzothiazole derivatives, there is a strong rationale for developing new cancer therapeutics based on the this compound scaffold. nih.gov Future research could focus on developing inhibitors of specific cancer-related targets or compounds with novel mechanisms of action.
Infectious Diseases: The emergence of drug-resistant pathogens is a major global health threat. The antimicrobial properties of benzothiazole derivatives make them attractive candidates for the development of new antibiotics and antifungals. uokerbala.edu.iq
Inflammatory Diseases: Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The anti-inflammatory activity of some benzothiazole compounds suggests their potential as novel treatments for these conditions. nih.gov
Neurodegenerative Diseases: Some benzothiazole derivatives have shown neuroprotective effects, indicating their potential for the treatment of diseases such as Alzheimer's and Parkinson's. mdpi.com
The path from a promising lead compound to a clinically approved drug is long and challenging. However, the versatile chemistry and broad biological activity of the 2-aminobenzothiazole scaffold provide a solid foundation for the development of novel therapeutics derived from this compound.
Q & A
Basic: What are the recommended synthetic strategies for 2-Aminobenzo[d]thiazole-6-carbaldehyde, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves functionalization of the benzothiazole core. A zinc(II)-catalyzed cyclization strategy is effective for constructing the benzothiazole scaffold, with optimized conditions including anhydrous solvents (e.g., DMF) and controlled temperatures (80–100°C) to prevent side reactions . For the aldehyde group at the 6-position, oxidation of a methyl precursor using mild oxidizing agents (e.g., MnO₂ or IBX) preserves the amine functionality. Purity is ensured via recrystallization from ethanol/water mixtures, with yields averaging 45–60% depending on substituent compatibility .
Advanced: How can molecular docking simulations (e.g., AutoDock Vina) be leveraged to predict the binding affinity of this compound to biological targets?
Methodological Answer:
AutoDock Vina is recommended for its improved scoring function and multithreading efficiency . Key steps:
- Grid Parameterization : Define the binding pocket using crystallographic data of the target (e.g., HPV E6/E7 proteins).
- Ligand Preparation : Optimize the compound’s geometry with Gaussian09 at the B3LYP/6-31G* level to generate accurate partial charges.
- Docking Runs : Perform 20 independent simulations with exhaustiveness set to 32 to sample conformational space thoroughly.
- Validation : Compare predicted binding modes with experimental IC₅₀ values (e.g., anti-proliferative activity in HeLa cells ). Clustering analysis in Vina ensures reproducibility of top poses.
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the benzothiazole ring (δ 7.5–8.5 ppm). Carboxylic acid derivatives show characteristic COOH signals at δ 12–13 ppm .
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/0.1% formic acid to assess purity (>95%) and detect degradation products.
- FT-IR : Identify the aldehyde stretch at ~1700 cm⁻¹ and NH₂ vibrations at 3300–3500 cm⁻¹ .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the 6-position) to improve metabolic stability. Analogs with -COOH substituents show enhanced DNA gyrase inhibition (IC₅₀ = 0.8 µM vs. 3.2 µM for the parent compound) .
- Substituent Screening : Use parallel synthesis to generate a library of 6-carbaldehyde derivatives. Test against target enzymes (e.g., Acinetobacter baumannii DNA gyrase) to identify critical pharmacophores.
- In Silico Predictions : Combine docking results with Hammett σ values to predict electronic effects on binding .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antiviral effects)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for off-target effects using siRNA knockdown of pathways (e.g., HPV E6/E7 in cervical cancer models ).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to divergent results. For example, oxidation of the aldehyde to a carboxylic acid can alter target selectivity.
- Dose-Response Curves : Perform multi-parametric analyses (e.g., Hill slopes) to differentiate specific vs. nonspecific effects at varying concentrations.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps .
- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize aldehydes with bisulfite solutions before disposal.
- Spill Management : Absorb small spills with vermiculite and treat with 10% sodium hydroxide solution to degrade reactive intermediates .
Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the aldehyde to a Schiff base with L-proline, enhancing water solubility by 10-fold while maintaining intracellular release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsification-solvent evaporation. Characterize drug loading via UV-Vis at λ = 280 nm .
- Pharmacokinetic Profiling : Conduct cassette dosing in murine models with LC-MS quantification to optimize dosing intervals (t½ ≈ 2.3 hours for unmodified compound).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
